ethyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of isothiochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an ethyl ester group, an isothiochromene moiety, and a benzoate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE typically involves the condensation of 2-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium . The initial step involves the preparation of 2-formylbenzoic acids from phthalide derivatives. The reaction conditions often include the use of bromination and hydrolysis to obtain the desired formylbenzoic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isothiochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE can be compared with other similar compounds, such as:
Isothiocoumarins: These compounds share a similar core structure but differ in their functional groups and biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various scientific research applications.
Benzofuran Derivatives: These compounds have a similar aromatic structure and are used in the synthesis of various organic molecules.
The uniqueness of ETHYL 2-(1-OXO-1H-ISOTHIOCHROMENE-3-AMIDO)BENZOATE lies in its specific combination of functional groups and its versatile applications in different fields of research and industry .
Properties
Molecular Formula |
C19H15NO4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 2-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO4S/c1-2-24-18(22)14-9-5-6-10-15(14)20-17(21)16-11-12-7-3-4-8-13(12)19(23)25-16/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
UTBMYUVCBDDALC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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